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Compound of Interest

Compound Name:
5-Bromo-1H-pyrrolo[2,3-

b]pyridine-6-carboxylic acid

Cat. No.: B1487731 Get Quote

An In-Depth Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid: A

Cornerstone Building Block for Kinase Inhibitor Discovery

Introduction: The Strategic Value of the 7-Azaindole
Scaffold
In the landscape of modern medicinal chemistry, particularly in the design of kinase inhibitors,

the 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, has emerged as a

"privileged" structure. Its significance lies in its ability to act as a bioisostere of adenine, the

core component of adenosine triphosphate (ATP). The nitrogen atom at position 7 and the

pyrrole N-H group can form two crucial hydrogen bonds with the "hinge" region of the kinase

ATP-binding site, effectively mimicking the binding of ATP itself. This hinge-binding motif is a

cornerstone of many successful kinase inhibitor designs.[1]

Within this important class of heterocycles, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic
acid stands out as a particularly versatile and powerful building block for drug discovery. It

possesses two orthogonal, strategically placed functional groups: a bromine atom at the C5-

position, ideal for carbon-carbon bond formation via cross-coupling reactions, and a carboxylic

acid at the C6-position, perfectly suited for amide bond formation. This bifunctionality allows

researchers to systematically and independently explore two distinct vectors of chemical space

emanating from the core scaffold, making it an invaluable tool for generating focused libraries

of compounds in structure-activity relationship (SAR) studies. This guide provides a senior

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1487731?utm_src=pdf-interest
https://www.benchchem.com/product/b1487731?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9033946/
https://www.benchchem.com/product/b1487731?utm_src=pdf-body
https://www.benchchem.com/product/b1487731?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1487731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


scientist's perspective on the synthesis, reactivity, and strategic application of this key

intermediate.

Physicochemical and Structural Properties
A clear understanding of a molecule's fundamental properties is the starting point for any

successful research campaign. The key identifiers and computed properties for 5-Bromo-1H-
pyrrolo[2,3-b]pyridine-6-carboxylic acid are summarized below.[2]

Property Value

IUPAC Name
5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic

acid

Synonym 5-Bromo-7-azaindole-6-carboxylic acid

CAS Number 1190322-26-9

Molecular Formula C₈H₅BrN₂O₂

Molecular Weight 241.04 g/mol

SMILES C1=CNC2=NC(=C(C=C21)Br)C(=O)O

InChIKey XLDHSOLQOJNDAZ-UHFFFAOYSA-N

Synthesis of the Core Scaffold: A Representative
Strategy
While 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is commercially available,

understanding its synthesis is crucial for bespoke modifications or scale-up. A direct, one-pot

synthesis is not commonly reported; however, a robust and logical pathway can be constructed

from literature precedents on related 7-azaindoles. The strategy involves building the core

heterocycle first, followed by functionalization. A common route begins with the commercially

available 7-azaindole.[3]

The causality for this multi-step approach is rooted in controlling regioselectivity and managing

the reactivity of the intermediates.
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Reduction to Azaindoline: The pyrrole ring of 7-azaindole is electron-rich and susceptible to

uncontrolled reactions under electrophilic bromination conditions. Therefore, the first step is

the selective reduction of the pyrrole double bond to form the 7-azaindoline. This is typically

achieved via catalytic hydrogenation using a catalyst like Raney Nickel. This temporarily

"protects" the pyrrole system, making the pyridine ring's electronics more predictable for the

subsequent bromination.[3]

Electrophilic Bromination: With the pyrrole ring saturated, the pyridine ring can be selectively

brominated. The amino group of the azaindoline is an ortho-, para-director. The C5 position

is para to the nitrogen and is sterically accessible, making it the primary site for electrophilic

substitution. A standard brominating agent like N-Bromosuccinimide (NBS) or bromine in a

suitable solvent is effective.[3]

Oxidative Aromatization: The penultimate step is to restore the aromatic pyrrole ring. This

dehydrogenation is a critical oxidation step. A mild oxidant like manganese dioxide (MnO₂) is

often preferred because it is highly effective for oxidizing allylic/benzylic-type hydrogens (as

found in the azaindoline) without over-oxidizing other parts of the molecule. This step reliably

yields the stable 5-bromo-7-azaindole core.[3]

Carboxylation: The final installation of the carboxylic acid at the C6 position is the most

challenging step. A classic and effective method for converting an aryl halide to a carboxylic

acid is via organometallic chemistry. However, the C5-bromo position must be differentiated

from a second halogen at C6. A more practical route involves a directed ortho-metalation

approach or starting from a precursor already containing a C6 handle. For the purpose of

this guide, we will assume a precursor leading to 5-bromo-7-azaindole, which is then

carboxylated. A plausible, albeit advanced, method involves a halogen-metal exchange

followed by quenching with carbon dioxide. This requires careful control of temperature and

stoichiometry to selectively metallate at a different position if a dihalo-precursor were used. A

more common industrial approach would be to start with a pyridine precursor that already

contains the C6-carboxy or cyano group and build the pyrrole ring onto it.
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Step 1: Reduction
Step 2: Bromination Step 3: Oxidation Step 4: Carboxylation

7-Azaindole 7-Azaindoline

 H₂, Raney Ni 
 Ethanol, 95°C, 4MPa 5-Bromo-7-azaindoline

 Br₂, CH₂Cl₂ 
 p-TsOH 5-Bromo-7-azaindole

 MnO₂, Toluene 
 Reflux 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

 1. n-BuLi, THF, -78°C 
 2. CO₂(s) 

 (Illustrative Step) 

5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (Ester protected)

5-Aryl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (Ester protected)

Heat (e.g., 80-100 °C)

Aryl/Heteroaryl
Boronic Acid

Pd Catalyst
(e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

Base
(e.g., K₂CO₃ or Cs₂CO₃)

Solvent
(e.g., Dioxane/H₂O or DME)

Primary or Secondary Amine
(R¹R²NH)

Coupling Reagent
(e.g., T3P® or HATU)

Non-nucleophilic Base
(e.g., DIPEA or Et₃N)

Aprotic Solvent
(e.g., DMF or CH₂Cl₂)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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